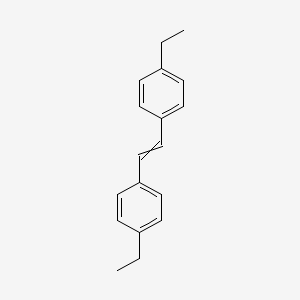
(2R)-2-Chloro-3,3-dimethylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Chloro-3,3-dimethylbutanoic acid is an organic compound with a chiral center, making it an enantiomer This compound is of interest in various fields of chemistry due to its unique structure and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Chloro-3,3-dimethylbutanoic acid typically involves the chlorination of 3,3-dimethylbutanoic acid. One common method is the use of thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-Chloro-3,3-dimethylbutanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide, amine, or alkoxide ions.
Reduction Reactions: The compound can be reduced to (2R)-3,3-dimethylbutanoic acid using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation can convert the compound into corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Major Products
Substitution: (2R)-2-Hydroxy-3,3-dimethylbutanoic acid, (2R)-2-Amino-3,3-dimethylbutanoic acid.
Reduction: (2R)-3,3-Dimethylbutanoic acid.
Oxidation: Corresponding ketones or aldehydes.
Aplicaciones Científicas De Investigación
(2R)-2-Chloro-3,3-dimethylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of agrochemicals and as an intermediate in the manufacture of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2R)-2-Chloro-3,3-dimethylbutanoic acid involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The chiral center allows for enantioselective reactions, which are crucial in the synthesis of chiral drugs. The compound can also act as an inhibitor of certain enzymes, affecting biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-Chloro-3,3-dimethylbutanoic acid: The enantiomer of (2R)-2-Chloro-3,3-dimethylbutanoic acid, with similar chemical properties but different biological activities.
3,3-Dimethylbutanoic acid: The non-chlorinated parent compound, which lacks the reactivity associated with the chlorine atom.
2-Chlorobutanoic acid: A structurally similar compound with a different alkyl group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its chiral center and the presence of a chlorine atom, which imparts distinct reactivity and potential for enantioselective synthesis. Its applications in the synthesis of chiral drugs and specialty chemicals highlight its importance in both research and industry.
Propiedades
Número CAS |
26547-86-4 |
|---|---|
Fórmula molecular |
C6H11ClO2 |
Peso molecular |
150.60 g/mol |
Nombre IUPAC |
(2R)-2-chloro-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C6H11ClO2/c1-6(2,3)4(7)5(8)9/h4H,1-3H3,(H,8,9)/t4-/m0/s1 |
Clave InChI |
MRMBZUFUXAUVPR-BYPYZUCNSA-N |
SMILES isomérico |
CC(C)(C)[C@H](C(=O)O)Cl |
SMILES canónico |
CC(C)(C)C(C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


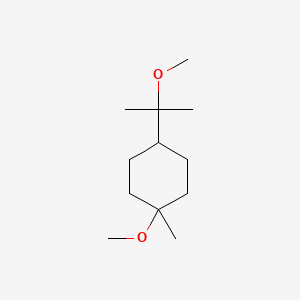
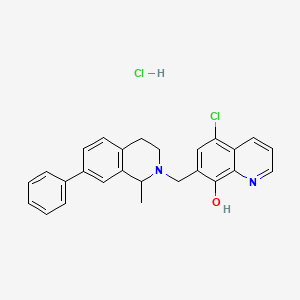
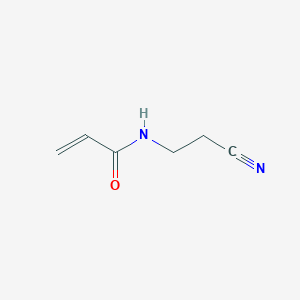
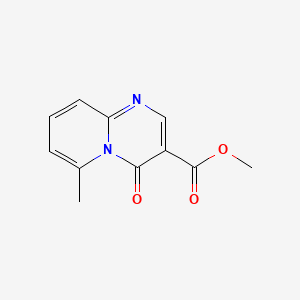

![3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane](/img/structure/B14695994.png)
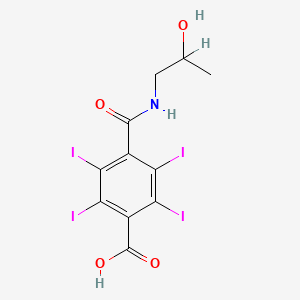
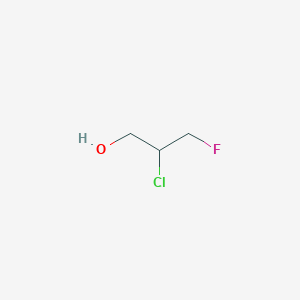
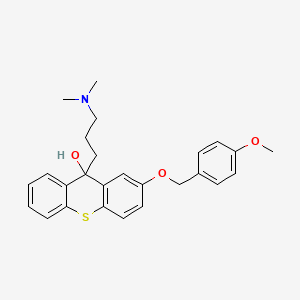

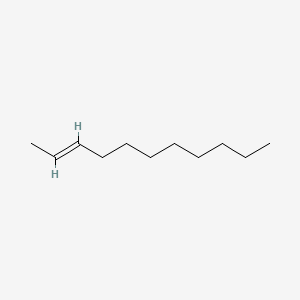

![Spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]](/img/structure/B14696040.png)
